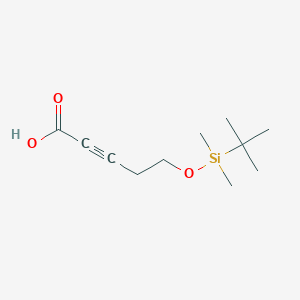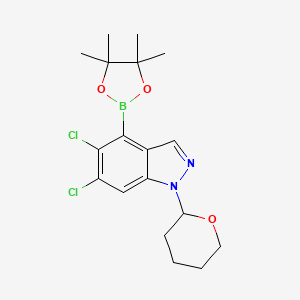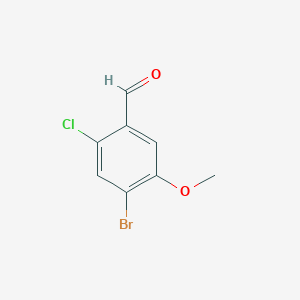
4-Bromo-2-chloro-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6BrClO2 . It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2-chloro-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4-bromobenzaldehyde through metal halogen exchange and formylation with a formyl source at 0°C. This intermediate is then reacted with methanol in the presence of potassium carbonate to yield this compound .
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
4-Bromo-2-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted benzaldehydes depending on the substituent introduced.
Oxidation: The major product is 4-Bromo-2-chloro-5-methoxybenzoic acid.
Reduction: The major product is 4-Bromo-2-chloro-5-methoxybenzyl alcohol.
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify the structure and function of target molecules. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-hydroxybenzaldehyde: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness:
4-Bromo-2-chloro-5-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it undergoes
Propriétés
Formule moléculaire |
C8H6BrClO2 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
4-bromo-2-chloro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 |
Clé InChI |
CNRVLIJLZZQMEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
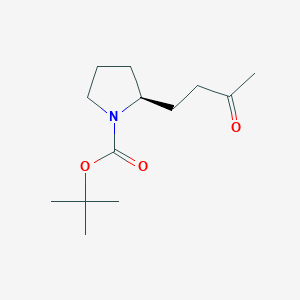
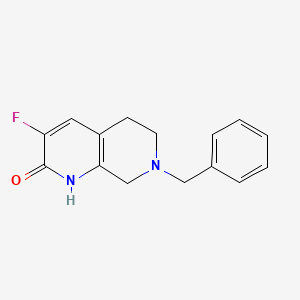
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)

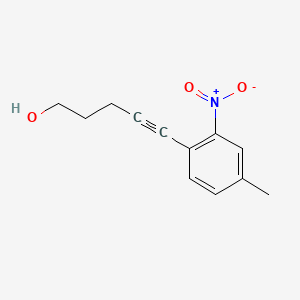
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)



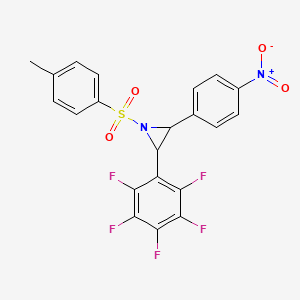
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
